molecular formula C25H21N3O3S B12382583 Cox-2/15-lox-IN-5

Cox-2/15-lox-IN-5

Cat. No.: B12382583
M. Wt: 443.5 g/mol
InChI Key: KDHSBBNEBXGUJI-JWGURIENSA-N
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Description

Cox-2/15-lox-IN-5 is a compound that acts as an inhibitor for both cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX) enzymes. These enzymes are involved in the metabolism of arachidonic acid, leading to the production of various inflammatory mediators. The inhibition of these enzymes is of significant interest in the treatment of inflammatory diseases and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cox-2/15-lox-IN-5 typically involves the creation of indole and indazole arylamide benzoic acid analogues. The synthetic route includes the following steps :

    Formation of Indole/Indazole Core: The indole or indazole core is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Arylamide Formation: The arylamide moiety is introduced through amide bond formation reactions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Benzoic Acid Derivatization: The final step involves the derivatization of benzoic acid to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Cox-2/15-lox-IN-5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Cox-2/15-lox-IN-5 has a wide range of scientific research applications, including :

    Chemistry: Used as a tool to study enzyme inhibition and the synthesis of related compounds.

    Biology: Investigated for its role in modulating inflammatory pathways and cellular signaling.

    Medicine: Explored as a potential therapeutic agent for inflammatory diseases and cancer.

    Industry: Utilized in the development of anti-inflammatory drugs and other pharmaceuticals.

Mechanism of Action

Cox-2/15-lox-IN-5 exerts its effects by inhibiting the activity of cyclooxygenase-2 and 15-lipoxygenase enzymes. These enzymes are involved in the conversion of arachidonic acid to prostaglandins and leukotrienes, respectively. By inhibiting these enzymes, this compound reduces the production of inflammatory mediators, thereby exerting anti-inflammatory and anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

    Celecoxib: A selective cyclooxygenase-2 inhibitor used to treat inflammation and pain.

    Zileuton: A selective 5-lipoxygenase inhibitor used to manage asthma.

Uniqueness

Cox-2/15-lox-IN-5 is unique in its dual inhibition of both cyclooxygenase-2 and 15-lipoxygenase enzymes. This dual inhibition provides a broader anti-inflammatory spectrum and potentially fewer side effects compared to selective inhibitors .

Properties

Molecular Formula

C25H21N3O3S

Molecular Weight

443.5 g/mol

IUPAC Name

2-[(4Z)-4-benzylidene-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C25H21N3O3S/c1-31-21-14-12-19(13-15-21)26-23(29)17-32-25-27-22(16-18-8-4-2-5-9-18)24(30)28(25)20-10-6-3-7-11-20/h2-16H,17H2,1H3,(H,26,29)/b22-16-

InChI Key

KDHSBBNEBXGUJI-JWGURIENSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=N/C(=C\C3=CC=CC=C3)/C(=O)N2C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC3=CC=CC=C3)C(=O)N2C4=CC=CC=C4

Origin of Product

United States

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